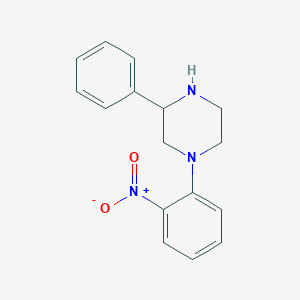

1-(2-Nitrophenyl)-3-phenylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

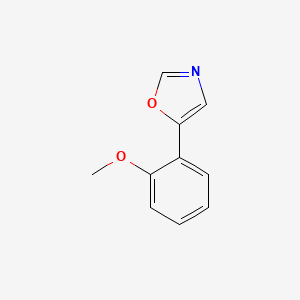

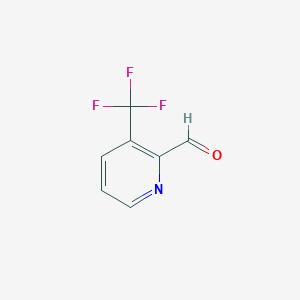

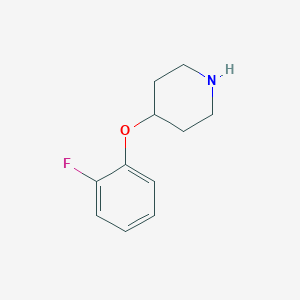

1-(2-Nitrophenyl)-3-phenylpiperazine, also known as 1-NP3P, is an organic compound with a unique molecular structure that has been studied for its potential applications in a variety of scientific research fields. This compound has been used in the synthesis of drugs, in the development of new drugs, and in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

I conducted a search but found limited information on the specific applications of “1-(2-Nitrophenyl)-3-phenylpiperazine”. However, based on related compounds and their uses, we can infer potential applications:

Photolabile Protecting Groups

Compounds similar to “1-(2-Nitrophenyl)-3-phenylpiperazine” have been used as photolabile protecting groups in biochemistry for the temporary protection of functional groups that can be removed by light exposure .

Synthesis of Novel Derivatives

Derivatives of related compounds have been synthesized for potential pharmacological activities. This suggests that “1-(2-Nitrophenyl)-3-phenylpiperazine” could also be used as a precursor in the synthesis of new chemical entities .

Polymer Chemistry

Related nitrophenyl compounds have been utilized in polymer chemistry, such as in the synthesis of hyperbranched polypeptides from phototriggered ring-opening polymerization (ROP) .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

It’s known that nitrophenyl compounds can undergo photolytic cleavage, involving two parallel pathways, resulting in the release of nitrogen . This process could potentially influence its interaction with its targets. More research is required to fully understand the interaction of 1-(2-Nitrophenyl)-3-phenylpiperazine with its targets.

Biochemical Pathways

Nitrophenyl compounds have been associated with photochemical reactions These reactions could potentially affect various biochemical pathways

Pharmacokinetics

Similar nitrophenyl compounds, like nifedipine, are known to be eliminated from the body by hepatic metabolism . More research is needed to understand the ADME properties of 1-(2-Nitrophenyl)-3-phenylpiperazine and their impact on its bioavailability.

Result of Action

Nitrophenyl compounds have been associated with various biological effects, such as inducing apoptosis and inhibiting protein kinase

Action Environment

The action, efficacy, and stability of 1-(2-Nitrophenyl)-3-phenylpiperazine can be influenced by various environmental factors. For instance, nitrophenyl compounds can undergo photolytic reactions, which are influenced by light conditions . Additionally, the pH and temperature of the environment could potentially affect the stability and action of 1-(2-Nitrophenyl)-3-phenylpiperazine. More research is needed to understand how environmental factors influence the action of 1-(2-Nitrophenyl)-3-phenylpiperazine.

Propriétés

IUPAC Name |

1-(2-nitrophenyl)-3-phenylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-19(21)16-9-5-4-8-15(16)18-11-10-17-14(12-18)13-6-2-1-3-7-13/h1-9,14,17H,10-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSPEGPKBZXBMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587733 |

Source

|

| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrophenyl)-3-phenylpiperazine | |

CAS RN |

904818-42-4 |

Source

|

| Record name | 1-(2-Nitrophenyl)-3-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

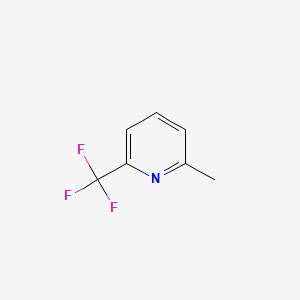

![[(3,3,3-Trifluoro-1-propen-1-yl)thio]toluene](/img/structure/B1317480.png)

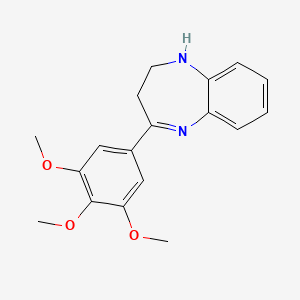

![(S)-Methyl 3-methyl-2-(N-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)butanoate](/img/structure/B1317484.png)

![1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid](/img/structure/B1317493.png)

![tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B1317494.png)